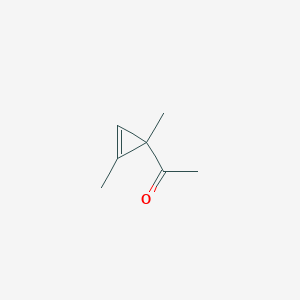
1-(1,2-Dimethylcycloprop-2-en-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2-Dimethylcycloprop-2-en-1-yl)ethanone is an organic compound with the molecular formula C9H14O It is a cyclopropene derivative, characterized by a three-membered ring with two methyl groups and an ethanone functional group
Preparation Methods
The synthesis of 1-(1,2-Dimethylcycloprop-2-en-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate precursor, followed by functional group modifications. For instance, starting from a cyclopropene derivative, the introduction of methyl groups and subsequent oxidation can yield the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(1,2-Dimethylcycloprop-2-en-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methyl groups on the cyclopropene ring can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,2-Dimethylcycloprop-2-en-1-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1,2-Dimethylcycloprop-2-en-1-yl)ethanone involves its interaction with molecular targets through its functional groups. The ethanone group can form hydrogen bonds and participate in nucleophilic addition reactions, while the cyclopropene ring provides structural rigidity and influences the compound’s reactivity. Pathways involved may include enzyme catalysis and receptor binding, depending on the specific application.
Comparison with Similar Compounds
1-(1,2-Dimethylcycloprop-2-en-1-yl)ethanone can be compared with other cyclopropene derivatives and ketones:
1-(1,2,3-Trimethylcyclopent-2-en-1-yl)ethanone: Similar structure but with an additional methyl group, leading to different reactivity and applications.
1-(1,2-Dimethylcyclopent-2-en-1-yl)ethanone: A cyclopentene derivative with different ring strain and chemical properties.
Ethanone, 1-(1,2-dimethyl-2-cyclopropen-1-yl): Another cyclopropene derivative with slight variations in substituents affecting its reactivity.
Properties
Molecular Formula |
C7H10O |
|---|---|
Molecular Weight |
110.15 g/mol |
IUPAC Name |
1-(1,2-dimethylcycloprop-2-en-1-yl)ethanone |
InChI |
InChI=1S/C7H10O/c1-5-4-7(5,3)6(2)8/h4H,1-3H3 |
InChI Key |
JEEZNFTUCCXEPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC1(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexanone, 2-[[(2-ethylphenyl)amino]methylene]-](/img/structure/B13792727.png)
![Bicyclo[8.1.0]undecane-11-carbonyl chloride](/img/structure/B13792740.png)
![1-[(4-bromophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B13792741.png)
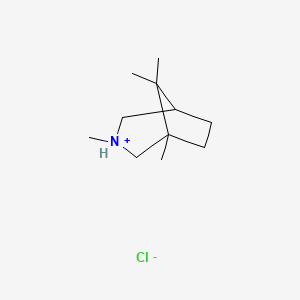
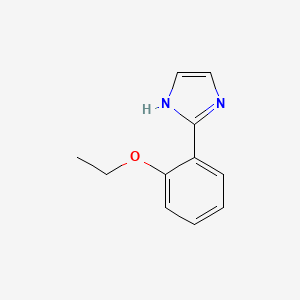
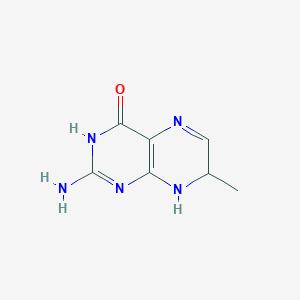
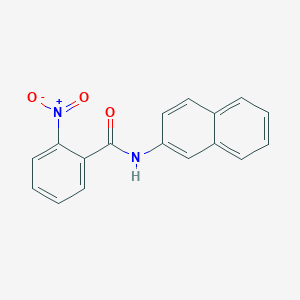
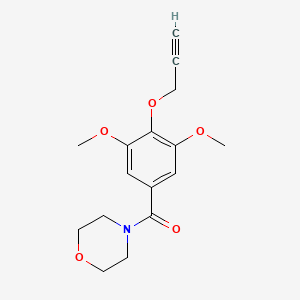
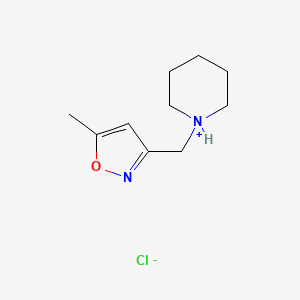
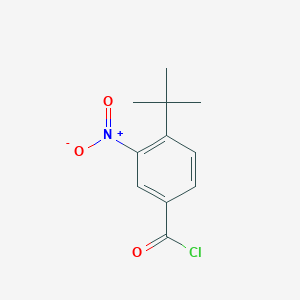
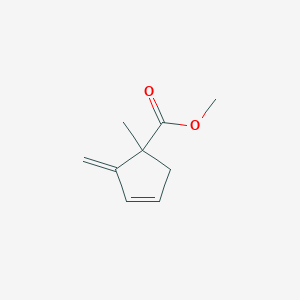
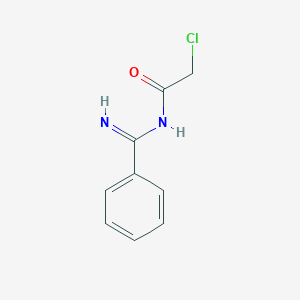
![Acetic acid, [3-[4-(benzoylamino)-2,5-diethoxyphenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B13792797.png)
![4,8-Methano-1H-pyrrolo[3,2-c]azocine(9CI)](/img/structure/B13792804.png)
